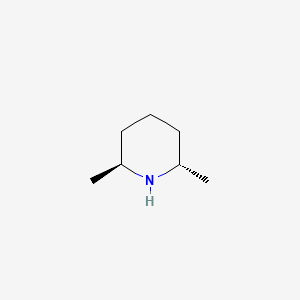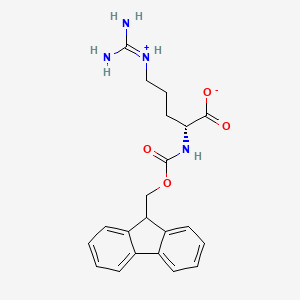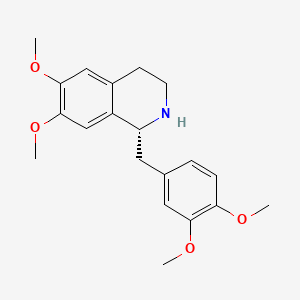
(2S,6S)-2,6-dimethylpiperidine
Overview
Description
(2S,6S)-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,6S)-2,6-dimethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,6S)-2,6-dimethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Structural and Conformational Studies
(2S,6S)-2,6-dimethylpiperidine has been extensively studied for its structural and conformational properties. For instance, Booth et al. (1968) confirmed the configurations of cis- and trans-2,6-dimethylpiperidine through proton magnetic resonance (PMR) studies, which included analysis of spectra simplified by spin decoupling (Booth, Little, & Feeney, 1968). Similarly, Chow, Colón, and Tam (1968) demonstrated A(1,3) type strain from nuclear magnetic resonance studies of acyl and nitroso derivatives of 2-methylpiperidine and 2,6-cis-dimethylpiperidine (Chow, Colón, & Tam, 1968).
2. Synthesis and Reactivity
The compound is used in various synthesis processes. Fréville et al. (1997) detailed the asymmetric synthesis of (+) and (−) trans-2,6-dimethylpiperidines from diastereomeric lactams, highlighting its potential in stereochemical studies and synthesis (Fréville et al., 1997). Boga, Manescalchi, and Savoia (1994) conducted studies on the diastereoselective synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines, focusing on the influence of the nitrogen substituent on cis/trans selectivity (Boga, Manescalchi, & Savoia, 1994).
3. Interaction and Binding Studies
The compound's role in intermolecular interactions is noteworthy. Ośmiałowski et al. (2010) investigated hydrogen bonding interactions involving 2,6-bis(acylamino)pyridines and 4,4-dimethylpiperidine-2,6-dione, illustrating its significance in chemical association studies (Ośmiałowski et al., 2010). Chang et al. (2011) identified prohibitin as a strong binding protein for anti-resorptive compounds related to 2,6-dimethylpiperidine, indicating its relevance in biochemical binding studies (Chang et al., 2011).
properties
IUPAC Name |
(2S,6S)-2,6-dimethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-2,6-dimethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7818977.png)








![(4-Methoxyphenyl)methyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7819033.png)


